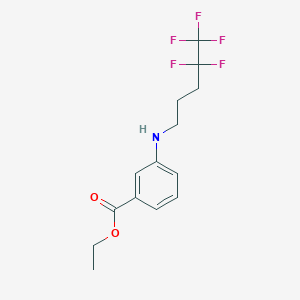
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene (MTFNB) is a synthetic compound that has been used in a variety of scientific research applications. It is a nitrobenzene derivative that has been utilized for its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. MTFNB has been studied for its ability to act as an intermediate in a variety of chemical reactions and has been used in a variety of biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has been used in a variety of scientific research applications, including as an intermediate in the synthesis of pharmaceuticals, as a catalyst for organic reactions, and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.
Mecanismo De Acción
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is a nitrobenzene derivative that has been used in a variety of scientific research applications. Its unique properties, such as its high solubility in organic solvents and its low reactivity towards nucleophilic reagents, make it an ideal intermediate for a variety of chemical reactions. It has been used as a catalyst for organic reactions and as a reagent for the detection of metals. It has also been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments.
Biochemical and Physiological Effects
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene has been studied for its ability to act as an intermediate in a variety of biochemical and physiological experiments. It has been used as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene in laboratory experiments is its high solubility in organic solvents and its low reactivity towards nucleophilic reagents. This makes it an ideal intermediate for a variety of chemical reactions. Additionally, its ability to act as a fluorescent probe for the detection of proteins and other biomolecules makes it an ideal tool for a variety of biochemical and physiological experiments. However, 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is also limited by its potential toxicity, as it has been shown to be cytotoxic to some cell lines.
Direcciones Futuras
The potential future directions for 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene include further research into its potential to act as an antioxidant and anti-inflammatory agent, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into its potential to act as a fluorescent probe for the detection of proteins and other biomolecules in a variety of biochemical and physiological experiments is needed. Additionally, further research into its potential to act as an intermediate in a variety of chemical reactions is needed. Finally, further research into its potential toxicity and its effects on cell lines is needed.
Métodos De Síntesis
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene is typically synthesized through a nitration reaction of 4-methylphenylthioanisole with trifluoroacetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction begins with the nitration of the aromatic ring of 4-methylphenylthioanisole to form a nitrobenzene derivative. This nitrobenzene can then be further nitrated with trifluoroacetic anhydride to form 3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene. The reaction is typically conducted in a solvent such as acetonitrile or dichloromethane at room temperature.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfanyl-3-nitro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2S/c1-9-2-4-12(5-3-9)21-13-7-10(14(15,16)17)6-11(8-13)18(19)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJQSZIXXJJIQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenylthio)-5-(trifluoromethyl)nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)







